molecular formula C8H20N2 B6236744 (4-aminobutan-2-yl)(methyl)propylamine CAS No. 854460-36-9

(4-aminobutan-2-yl)(methyl)propylamine

Cat. No. B6236744
CAS RN: 854460-36-9
M. Wt: 144.3
InChI Key:
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Description

4-Aminobutan-2-yl)(methyl)propylamine, also known as 4-aminobutylmethylpropylamine, is an organic compound consisting of a primary amine and an alkyl group. It is a versatile compound that has been used in a variety of applications, including synthetic organic chemistry, pharmaceuticals, and biochemistry.

Scientific Research Applications

4-Aminobutan-2-yl)(methyl)propylamine has been used in a variety of scientific research applications, including organic synthesis, pharmaceuticals, and biochemistry. In organic synthesis, 4-aminobutan-2-yl)(methyl)propylamine can be used as a building block for the synthesis of various organic compounds. In pharmaceuticals, 4-aminobutan-2-yl)(methyl)propylamine can be used as a starting material for the synthesis of drugs and other active pharmaceutical ingredients. In biochemistry, 4-aminobutan-2-yl)(methyl)propylamine can be used as a reagent in enzymatic reactions and as a substrate for various biochemical processes.

Mechanism of Action

The mechanism of action of 4-aminobutan-2-yl)(methyl)propylamine is not well-understood. However, it is believed that the compound acts as an alkylating agent, meaning that it reacts with other molecules to form covalent bonds. This reaction is believed to be facilitated by the presence of a strong base, such as sodium hydroxide or potassium hydroxide. Additionally, 4-aminobutan-2-yl)(methyl)propylamine may also act as an inhibitor of certain enzymes, which can affect the activity of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-aminobutan-2-yl)(methyl)propylamine are not well-understood. However, it is believed that the compound may have an effect on the activity of certain enzymes, which can affect the activity of certain biochemical pathways. Additionally, 4-aminobutan-2-yl)(methyl)propylamine may also act as an inhibitor of certain enzymes, which can affect the activity of certain biochemical pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 4-aminobutan-2-yl)(methyl)propylamine in laboratory experiments include its high reactivity, low cost, and availability. Additionally, 4-aminobutan-2-yl)(methyl)propylamine can be used in a variety of reactions, including the synthesis of organic compounds, pharmaceuticals, and biochemistry.
The main limitation of using 4-aminobutan-2-yl)(methyl)propylamine in laboratory experiments is its potential toxicity. This compound is considered to be toxic and should be handled with caution. Additionally, 4-aminobutan-2-yl)(methyl)propylamine should be used in a well-ventilated area, as it is a volatile compound.

Future Directions

There are a variety of potential future directions for 4-aminobutan-2-yl)(methyl)propylamine. These include further research into its biochemical and physiological effects, as well as potential applications in drug discovery and development. Additionally, further research into the synthesis of 4-aminobutan-2-yl)(methyl)propylamine could lead to the development of more efficient and cost-effective methods for its production. Finally, 4-aminobutan-2-yl)(methyl)propylamine could also be explored for its potential use as a pesticide.

Synthesis Methods

The synthesis of 4-aminobutan-2-yl)(methyl)propylamine can be achieved through a variety of methods. One of the most common synthesis methods is the reaction of an alkyl halide with a primary amine. This reaction is typically conducted in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. Other methods for the synthesis of 4-aminobutan-2-yl)(methyl)propylamine include the reaction of an alkyl halide with an amine salt, the reaction of an alkyl halide with a secondary amine, and the reaction of an alkyl halide with an amide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (4-aminobutan-2-yl)(methyl)propylamine involves the reaction of 4-aminobutan-2-ol with methyl propylamine in the presence of a dehydrating agent.", "Starting Materials": [ "4-aminobutan-2-ol", "methyl propylamine", "dehydrating agent (e.g. sulfuric acid)" ], "Reaction": [ "Step 1: Mix 4-aminobutan-2-ol and methyl propylamine in a 1:1 molar ratio in a reaction flask.", "Step 2: Add a dehydrating agent (e.g. sulfuric acid) to the reaction flask to remove water and promote the formation of the desired product.", "Step 3: Heat the reaction mixture under reflux for several hours to allow the reaction to proceed.", "Step 4: Cool the reaction mixture and extract the product using a suitable solvent (e.g. diethyl ether).", "Step 5: Purify the product using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

854460-36-9

Product Name

(4-aminobutan-2-yl)(methyl)propylamine

Molecular Formula

C8H20N2

Molecular Weight

144.3

Purity

95

Origin of Product

United States

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